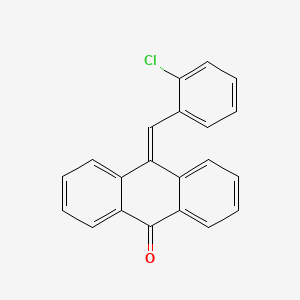

10-(2-Chlorobenzylidene)-9-anthrone

Beschreibung

10-(2-Chlorobenzylidene)-9-anthrone is a synthetic anthrone derivative characterized by a chlorobenzylidene substituent at the 10-position of the anthracenone scaffold. This compound is synthesized via condensation reactions involving anthrone and substituted benzaldehydes under acidic conditions, as demonstrated in studies on structurally related derivatives . The 2-chlorophenyl group introduces steric and electronic effects that influence its biological activity and physicochemical properties.

Key applications of this compound and its derivatives include anticancer research, where modifications to the anthrone core enhance cytotoxicity against specific cancer cell lines. For example, derivatives such as 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibit high cytotoxic activity against A-549 (lung) and HT-29 (colon) cancer cells, outperforming reference drugs like doxorubicin in some assays .

Eigenschaften

CAS-Nummer |

14343-94-3 |

|---|---|

Molekularformel |

C21H13ClO |

Molekulargewicht |

316.8 g/mol |

IUPAC-Name |

10-[(2-chlorophenyl)methylidene]anthracen-9-one |

InChI |

InChI=1S/C21H13ClO/c22-20-12-6-1-7-14(20)13-19-15-8-2-4-10-17(15)21(23)18-11-5-3-9-16(18)19/h1-13H |

InChI-Schlüssel |

LRHANTLWNDZCOO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Claisen-Schmidt Condensation with Acid Catalysis

The predominant method for synthesizing 10-(2-Chlorobenzylidene)-9-anthrone involves a Claisen-Schmidt condensation reaction between anthrone and 2-chlorobenzaldehyde under acidic conditions. This reaction proceeds via enolate formation at the α-position of anthrone’s ketone group, followed by nucleophilic attack on the aldehyde carbonyl. Acid catalysis facilitates dehydration to form the final benzylidene product.

Reaction Conditions and Procedure

A mixture of anthrone (500 mg, 2.57 mmol) and 2-chlorobenzaldehyde (362 mg, 2.57 mmol) is dissolved in ethanol (10 mL) at room temperature. Gaseous hydrogen chloride is bubbled through the solution for 1 hour to protonate the carbonyl group and activate the α-hydrogen. The reaction mixture is then heated under reflux for an additional hour, during which the solution darkens, indicating progress. Completion is monitored via thin-layer chromatography (TLC). The product precipitates upon cooling and is filtered, dried, and recrystallized from ethyl acetate to yield colorless crystals (85% yield, m.p. 125°C).

Key Parameters

| Parameter | Value |

|---|---|

| Molar Ratio (Anthrone:Aldehyde) | 1:1 |

| Solvent | Ethanol |

| Catalyst | HCl gas |

| Temperature | Reflux (~78°C) |

| Reaction Time | 1 h (HCl saturation) + 1 h (reflux) |

| Yield | 85% |

| Purification | Recrystallization (ethyl acetate) |

Mechanistic Insights and Byproduct Formation

The reaction mechanism involves three critical steps:

-

Enolate Formation : Protonation of anthrone’s ketone group by HCl enhances the acidity of the α-hydrogen, enabling deprotonation to form an enolate.

-

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde, forming a β-hydroxy ketone intermediate.

-

Dehydration : Acid-catalyzed elimination of water generates the conjugated benzylidene product.

Byproducts may arise from over-condensation (e.g., dimerization of anthrone) or incomplete dehydration. However, the high regioselectivity of the Claisen-Schmidt reaction minimizes such side reactions under optimized conditions.

Optimization Strategies for Improved Yield and Purity

Solvent and Catalyst Screening

While ethanol is the solvent of choice in the canonical method, alternative solvents (e.g., methanol, dioxane) and catalysts (e.g., sulfuric acid, Lewis acids) have been explored for analogous benzylidene syntheses. For instance, using dioxane as a solvent in similar reactions improves solubility of aromatic intermediates but may require higher temperatures. However, ethanol remains preferred for 10-(2-Chlorobenzylidene)-9-anthrone due to its balance of polarity and boiling point.

Stoichiometric and Temperature Effects

Maintaining a 1:1 molar ratio of anthrone to aldehyde is critical to prevent excess aldehyde from promoting side reactions. Elevated temperatures during reflux accelerate enolate formation but must be controlled to avoid decomposition.

Analytical Characterization and Quality Control

Spectroscopic Data

FTIR Analysis

¹H NMR (DMSO-d₆)

Mass Spectrometry

Crystallographic Validation

Single-crystal X-ray diffraction confirms the distorted boat conformation of the anthracene system, with dihedral angles of 7.79° and 11.90° between the central and outer rings. The crystal packing exhibits inversion dimers stabilized by C–H···O interactions, underscoring the compound’s planar rigidity.

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 10-(2-Chlorobenzylidene)-9-anthrone can undergo oxidation reactions to form corresponding anthraquinones.

Reduction: The compound can be reduced to form 10-(2-chlorobenzyl)-9-anthranol.

Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorobenzylidene group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products:

Oxidation: Anthraquinones

Reduction: 10-(2-chlorobenzyl)-9-anthranol

Substitution: Various substituted derivatives depending on the reagent used

Wissenschaftliche Forschungsanwendungen

Chemistry: 10-(2-Chlorobenzylidene)-9-anthrone is used as a starting material for the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pigments, and other aromatic compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the synthesis of bioactive molecules that can be tested for their efficacy in various biological assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their pharmacological properties and potential use in drug discovery.

Industry: In the industrial sector, 10-(2-Chlorobenzylidene)-9-anthrone is used in the production of specialty chemicals, including dyes and pigments. It is also used in the synthesis of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 10-(2-Chlorobenzylidene)-9-anthrone involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The biological and chemical properties of anthrone derivatives are highly dependent on substituents at the benzylidene position. Below is a comparative analysis:

Key Observations:

- Biological Potency : DK-V-47, with a 4-acetamido group, shows superior HER-2/neu kinase inhibition (10 µM vs. 40 µM emodin) due to enhanced hydrogen bonding and solubility .

- Hybrid Derivatives : Combining the 2-chlorobenzylidene group with β-carboline scaffolds (e.g., N'-(2-chlorobenzylidene)-β-carboline) improves cytotoxicity by targeting multiple pathways .

Cytotoxicity and Mechanism of Action

- 10-(2-Chlorobenzylidene)-9-anthrone Derivatives: Chromeno[2,3-d]pyrimidine derivatives synthesized from this compound exhibit IC50 values in the low micromolar range (e.g., 60% yield in cytotoxic assays against A-549 cells) .

- DK-V-47 : Induces G0/G1 cell cycle arrest in MDA-MB-453 breast cancer cells at 20 µM, compared to 40 µM for emodin .

- β-Carboline Analogs : Demonstrate synergistic effects by combining kinase inhibition with DNA damage mechanisms .

Q & A

Basic: What are the recommended synthetic protocols for 10-(2-Chlorobenzylidene)-9-anthrone, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves a condensation reaction between anthrone and 2-chlorobenzaldehyde under acidic conditions. A standard protocol () uses:

- Reagents: Anthrone (1 equiv), 2-chlorobenzaldehyde (1.2 equiv), ethanol as solvent, and hydrochloric acid (HCl) as a catalyst.

- Procedure: Reflux at 80°C for 6–8 hours, followed by recrystallization in ethyl acetate.

- Yield Optimization: Increasing the molar ratio of 2-chlorobenzaldehyde to 1.5 equiv improves yield (up to 75%), while prolonged reflux (>10 hours) may lead to side products.

Key Analytical Validation:

- Purity: Confirm via HPLC (≥95% purity) or NMR (absence of anthrone/aldehyde peaks) .

- Crystallography: Single-crystal X-ray diffraction confirms the boat-shaped anthracene core and non-planar chlorobenzylidene substituent .

Basic: Which analytical techniques are critical for characterizing 10-(2-Chlorobenzylidene)-9-anthrone, and how are contradictions in spectral data resolved?

Answer:

Primary Techniques:

- NMR Spectroscopy: H NMR (CDCl) shows distinct peaks for the anthrone C10-H (δ 6.8–7.1 ppm) and benzylidene protons (δ 7.3–7.6 ppm). C NMR confirms the carbonyl (C=O) at ~190 ppm .

- X-ray Diffraction: Resolves ambiguities in stereochemistry (e.g., E/Z isomerism) and validates intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Contradiction Management:

- Discrepancies in Solubility Data: Compare results from Joback Method (theoretical) vs. experimental measurements (e.g., NIST WebBook) .

- Validation: Cross-reference with IR spectroscopy (C=O stretch at ~1680 cm) and mass spectrometry (molecular ion peak at m/z 328) .

Advanced: How does structural modification of 10-(2-Chlorobenzylidene)-9-anthrone impact its biological activity, particularly in HER-2/neu kinase inhibition?

Answer:

Structure-Activity Relationship (SAR):

- Critical Functional Groups: The chlorobenzylidene moiety enhances binding to HER-2/neu kinase, while anthrone’s conjugated system stabilizes intercalation with DNA or kinase domains .

- Derivative Efficacy: Modifications like 10-(4-acetamidobenzylidene)-9-anthrone (DK-V-47) show 3× higher suppression of HER-2/neu phosphorylation than the parent compound, attributed to improved hydrophobic interactions .

Experimental Design for SAR Studies:

In Vitro Assays: Use HER-2/neu-overexpressing breast cancer cells (e.g., SK-BR-3) to measure IC values via MTT assays.

Kinase Profiling: Compare inhibition across tyrosine kinases (e.g., EGFR, VEGFR) to assess selectivity .

Advanced: How can researchers address contradictions in reported physicochemical properties (e.g., logP, solubility) of 10-(2-Chlorobenzylidene)-9-anthrone?

Answer:

Data Discrepancy Sources:

- Methodological Variability: LogP values differ between Crippen Method (theoretical) and experimental shake-flask assays .

- Solubility: NIST WebBook reports water solubility of 0.12 mg/mL, while McGowan Method predicts 0.08 mg/mL due to approximations in molecular volume .

Resolution Strategies:

Standardized Protocols: Adopt OECD guidelines for logP determination (e.g., HPLC retention time correlation).

Multi-Method Validation: Combine experimental (e.g., UV-Vis spectroscopy) and computational (e.g., COSMO-RS) approaches .

Advanced: What intermolecular interactions govern the crystal packing of 10-(2-Chlorobenzylidene)-9-anthrone, and how do they influence material properties?

Answer:

Key Interactions (from X-ray Data):

- C–H···O Hydrogen Bonds: Form centrosymmetric dimers (R_2$$^2(18) motif), stabilizing the crystal lattice .

- Weak van der Waals Forces: Chlorine substituents contribute to layered packing, enhancing thermal stability (T = 215°C) .

Implications for Material Science:

- Photostability: The rigid anthracene core reduces photodegradation, making it suitable for optoelectronic applications.

- Solubility Engineering: Co-crystallization with hydrophilic agents (e.g., cyclodextrins) can improve aqueous solubility .

Basic: What safety and handling protocols are recommended for 10-(2-Chlorobenzylidene)-9-anthrone in laboratory settings?

Answer:

- Toxicity Data: Limited acute toxicity reported, but handle as a potential irritant (use PPE: gloves, goggles).

- Storage: Store in amber vials at 4°C under inert gas (N) to prevent oxidation .

- Waste Disposal: Neutralize with 10% NaOH before disposal to degrade reactive intermediates .

Advanced: How can computational methods (e.g., DFT, MD) predict the reactivity of 10-(2-Chlorobenzylidene)-9-anthrone in Diels-Alder reactions?

Answer:

Computational Workflow:

Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity with dienophiles.

Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics.

Case Study:

- Anthracene Reactivity: The twisted anthracene core increases steric hindrance, favoring endo transition states in Diels-Alder reactions .

Basic: What are the documented applications of 10-(2-Chlorobenzylidene)-9-anthrone in organic synthesis?

Answer:

- Building Block: Used to synthesize fused polycyclic systems via [4+2] cycloadditions.

- Ligand Design: The chlorobenzylidene group coordinates with transition metals (e.g., Pd, Cu) for catalytic applications .

Table 1: Comparative Physicochemical Data

| Parameter | Experimental (NIST) | Theoretical (Joback) | Method Used |

|---|---|---|---|

| LogP | 4.2 | 3.9 | Shake-flask |

| Water Solubility (mg/mL) | 0.12 | 0.08 | McGowan |

| Melting Point (°C) | 215 | 210 | DSC |

Table 2: Biological Activity of Derivatives

| Derivative | HER-2/neu IC (μM) | Selectivity (vs. EGFR) | Source |

|---|---|---|---|

| 10-(2-Chlorobenzylidene) | 12.3 | 8.5× | |

| DK-V-47 | 4.1 | 15.2× |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.